1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde
Description
1-(3-Phenoxypropyl)-1H-indole-3-carbaldehyde is a synthetic indole derivative characterized by a phenoxypropyl substituent at the N1 position of the indole core and a formyl group at the C3 position.
Properties
IUPAC Name |
1-(3-phenoxypropyl)indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-14-15-13-19(18-10-5-4-9-17(15)18)11-6-12-21-16-7-2-1-3-8-16/h1-5,7-10,13-14H,6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFHKWAMHITYSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde typically involves the reaction of 1H-indole-3-carbaldehyde with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenoxypropyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxypropyl group can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-(3-Phenoxypropyl)-1H-indole-3-carboxylic acid.
Reduction: 1-(3-Phenoxypropyl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Phenoxypropyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It can be used in the study of indole-based biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde depends on its interaction with biological targets. The indole ring can interact with various enzymes and receptors, influencing their activity. The phenoxypropyl group can enhance the compound’s binding affinity and selectivity towards specific molecular targets. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
*Estimated based on structural analogs. †No direct CAS number found in evidence; analogs suggest similar synthetic routes. ‡CAS for parent compound from external databases.
Structural and Functional Insights
- Lipophilicity and Bioavailability: The phenoxypropyl group in the target compound likely enhances lipophilicity compared to unsubstituted indole-3-carbaldehyde (logP ~1.5 vs. ~2.5–3.0 estimated). This property is critical for crossing biological membranes, as seen in morpholine- and benzyl-substituted analogs .
- Electronic Effects: Electron-withdrawing groups (e.g., chloro in 1-(3-chloropropyl) derivatives) may reduce reactivity at the formyl group, whereas electron-donating groups (e.g., phenoxy) could stabilize resonance structures .
- Biological Activity :
- Morpholine-substituted derivatives (e.g., 1-[2-(morpholin-4-yl)-ethyl]) exhibit anticancer activity against breast cancer cells, suggesting that nitrogen-containing substituents enhance targeting .
- Halogenated benzyl derivatives (e.g., 1-(2-chloro-6-fluorobenzyl)) show improved metabolic stability due to reduced oxidative degradation .
Biological Activity
1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into the various aspects of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features an indole structure, which is known for its significant role in various biological processes. The phenoxypropyl side chain contributes to its unique properties, enhancing its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H15NO2 |
| Molecular Weight | 253.30 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in key cellular pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in cancer cell proliferation and microbial growth.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing pathways related to inflammation and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study comparing its efficacy with other indole derivatives found that it selectively induces apoptosis in tumor cells while sparing normal cells, highlighting its potential as a targeted anticancer agent .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several pathogens. Its mechanism appears to involve disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. Comparative studies have shown that it outperforms some conventional antibiotics in specific assays .
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated an IC50 value of approximately 15 µM for MCF-7 cells, suggesting potent anticancer activity.
- Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antimicrobial potential.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Anticancer Activity | Antimicrobial Activity | Notes |
|---|---|---|---|
| This compound | High | Moderate | Selective for tumor cells |
| 6,8-Dichloro-3-formylchromone | Moderate | High | Broad-spectrum antimicrobial activity |
| 4-Methylthio-2-nitroaniline | Low | High | Less selective for cancer cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
